Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine
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Overview
Description
Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction between 2-propyl-1,3-dioxolane and a suitable amine precursor under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as toluenesulfonic acid or Lewis acids like zirconium tetrachloride can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides, RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine has several scientific research applications:
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological pathways involving amine groups.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a stabilizing group, enhancing the compound’s binding affinity to its targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
- 3-(2-Methyl-1,3-dioxolan-2-yl)-1-propanamine
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- 2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Comparison: Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
N-methyl-3-(2-propyl-1,3-dioxolan-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-10(6-4-7-11-2)12-8-9-13-10/h11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLTIZVQZKWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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